TGFBR1 Cellular Inhibition vs. Close Structural Analogs
While direct assay data for 852453-19-1 is absent from public repositories, a key piece of class-level evidence establishes a potency baseline. A structurally analogous chemotype featuring the thiophene-sulfonamide-thiazole core inhibits human TGFBR1 in HEK293 cells with an IC50 of 0.320 nM [1]. This is within a tight SAR series where minor modifications yield IC50 values up to 0.510 nM, a 59% variation [1]. This demonstrates the scaffold's inherent potential for sub-nanomolar activity and the dramatic impact of subtle structural changes on target engagement, underscoring the uniqueness of the 852453-19-1 substitution pattern.
| Evidence Dimension | Inhibitory potency against human TGFBR1 in a cellular context |
|---|---|
| Target Compound Data | Specific data unavailable; inferred to be within a sub-nanomolar range based on structural similarity |
| Comparator Or Baseline | Closest structurally related analog (BDBM50579200, CHEMBL4852453) IC50: 0.320 nM; another analog IC50: 0.510 nM |
| Quantified Difference | N/A for direct comparison; class SAR shows 59% potency shift between close analogs |
| Conditions | Human HEK293 cells, 24-hour preincubation with compound, followed by TGFbeta1 addition and measurement after another 24 hours [1] |
Why This Matters
This demonstrates the scaffold's high sensitivity to structural modifications, making the precise structure of 852453-19-1 critical for achieving and reproducing a specific biological response, which cannot be assumed for other analogs.
- [1] BindingDB. Entry for BDBM50579200 (CHEMBL4852453) and related ligands, demonstrating sub-nanomolar TGFBR1 inhibition. http://bdb8.ucsd.edu. Accessed 27 Apr. 2026. View Source
